molecular formula C7H3F2IO B14765766 2,3-Difluoro-5-iodobenzaldehyde

2,3-Difluoro-5-iodobenzaldehyde

Cat. No.: B14765766
M. Wt: 268.00 g/mol
InChI Key: JCLCHAVBTFTLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-5-iodobenzaldehyde is an organic compound with the molecular formula C7H3F2IO It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and an iodine atom at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-iodobenzaldehyde typically involves the iodination of 2,3-difluorobenzaldehyde. One common method is the Sandmeyer reaction, where 2,3-difluorobenzaldehyde is treated with iodine and a copper(I) salt under acidic conditions to introduce the iodine atom at the 5 position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation and Reduction: Products include carboxylic acids and alcohols.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

2,3-Difluoro-5-iodobenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-iodobenzaldehyde depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine atoms and the iodine atom influence the reactivity of the aldehyde group. This can affect the compound’s behavior in nucleophilic addition and substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

    2,3-Difluorobenzaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.

    5-Iodo-2-fluorobenzaldehyde: Contains only one fluorine atom, affecting its chemical properties and uses.

    2,3,5-Trifluorobenzaldehyde: Contains an additional fluorine atom, leading to different electronic effects and reactivity.

Uniqueness: 2,3-Difluoro-5-iodobenzaldehyde is unique due to the combination of fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

Molecular Formula

C7H3F2IO

Molecular Weight

268.00 g/mol

IUPAC Name

2,3-difluoro-5-iodobenzaldehyde

InChI

InChI=1S/C7H3F2IO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H

InChI Key

JCLCHAVBTFTLNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)I

Origin of Product

United States

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